molecular formula C6H6ClN3O2 B12102237 2-Chloro-4-methoxypyrimidine-5-carboxamide

2-Chloro-4-methoxypyrimidine-5-carboxamide

Cat. No.: B12102237
M. Wt: 187.58 g/mol
InChI Key: ITRIDLZZZKFIMG-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxypyrimidine-5-carboxamide is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxypyrimidine-5-carboxamide typically involves the reaction of 2-chloro-4-methoxypyrimidine with appropriate reagents to introduce the carboxamide group. One common method involves the use of a solution-phase parallel synthesis approach, where high throughput evaluation is employed to identify optimal reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxypyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups introduced at the 2, 4, and 5 positions of the pyrimidine ring .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxypyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can act as a receptor modulator, influencing signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methoxypyrimidine-5-carboxamide is unique due to the presence of both the methoxy and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

IUPAC Name

2-chloro-4-methoxypyrimidine-5-carboxamide

InChI

InChI=1S/C6H6ClN3O2/c1-12-5-3(4(8)11)2-9-6(7)10-5/h2H,1H3,(H2,8,11)

InChI Key

ITRIDLZZZKFIMG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C(=O)N)Cl

Origin of Product

United States

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